5-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S/c1-21-9-4-3-8(7-10(9)22-2)14-18-19-15(23-14)17-13(20)11-5-6-12(16)24-11/h3-7H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSVGQUWGWDVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazine Intermediates
The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazines. For this compound, the diacylhydrazine precursor is derived from 3,4-dimethoxybenzoic acid:
- Step 1 : 3,4-Dimethoxybenzoic acid is converted to its hydrazide (3,4-dimethoxybenzohydrazide) using thionyl chloride (SOCl₂) and hydrazine hydrate.
- Step 2 : The hydrazide reacts with 5-chlorothiophene-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) to form the diacylhydrazine intermediate.
- Step 3 : Cyclization is induced using phosphorus oxychloride (POCl₃) at 80–100°C, yielding the 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine intermediate.
Key Reaction :
$$
\text{3,4-Dimethoxybenzohydrazide} + \text{5-Chlorothiophene-2-carbonyl chloride} \xrightarrow{\text{POCl}_3} \text{Oxadiazole Intermediate}
$$
Alternative Oxadiazole Formation Methods
Recent patents describe microwave-assisted cyclization for improved yields. For example, CN101314598B highlights the use of polyphosphoric acid (PPA) as a cyclizing agent under microwave irradiation (150 W, 120°C, 20 min), achieving yields >85%.
Amide Bond Formation with the Thiophene Moiety
Carboxylic Acid Activation
The 5-chlorothiophene-2-carboxylic acid is activated as an acyl chloride using oxalyl chloride (COCl)₂ in dichloromethane (DCM) at 0°C. The resulting 5-chlorothiophene-2-carbonyl chloride is highly reactive, enabling efficient amide bond formation.
Coupling with Oxadiazole Amine
The oxadiazole amine intermediate is coupled with the acyl chloride in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). Reaction conditions typically involve stirring at room temperature for 12–24 hours in anhydrous DCM or THF.
Reaction Scheme :
$$
\text{5-Chlorothiophene-2-carbonyl chloride} + \text{Oxadiazole Amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach involves concurrent oxadiazole cyclization and amide coupling. In this method, 3,4-dimethoxybenzohydrazide and 5-chlorothiophene-2-carbonyl chloride are heated with POCl₃ and Et₃N, yielding the target compound in a single step (reported yield: 78%).
Solid-Phase Synthesis
Emerging methodologies utilize resin-bound hydrazides for oxadiazole formation, enabling easier purification. For example, Wang resin-functionalized hydrazides have been employed, with cleavage achieved using trifluoroacetic acid (TFA).
Optimization and Challenges
Yield Optimization
Purification Challenges
The polar nature of the target compound necessitates chromatographic purification (silica gel, ethyl acetate/hexane eluent). Recrystallization from ethanol/water mixtures has also been reported.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Diacylhydrazine Cyclization | POCl₃, 80°C, 12 h | 70–75% | Scalable, low cost | Long reaction time |
| Microwave-Assisted | PPA, 120°C, 20 min | 85–90% | Rapid, high yield | Specialized equipment required |
| One-Pot Synthesis | POCl₃/Et₃N, 60°C, 6 h | 78% | Simplified workflow | Moderate yield |
| Solid-Phase | Wang resin, TFA cleavage | 65–70% | Ease of purification | High resin cost |
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Material Science: Use in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Compound 5g : N-{[5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Methyl}Pyridin-2-Amine
- Structural Difference : The oxadiazole is connected to a pyridin-2-amine via a methyl group instead of a thiophene-2-carboxamide.
- Biological Activity: Exhibits selective anticancer activity against HOP-92 (non-small cell lung cancer) .
Compound 15 : 5-Chloro-N-(5-(2-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)Thiophene-2-Carboxamide
- Structural Difference : The oxadiazole is substituted with a 2-fluorophenyl group instead of 3,4-dimethoxyphenyl.
- Key Insight : Fluorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effect, which may alter binding affinity to targets like kinases or proteases .
Compound in : 5-Chloro-N-[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]Thiophene-2-Carboxamide
- Structural Difference : The oxadiazole bears a benzodioxin substituent.
Heterocycle Core Modifications
Thiadiazole Analogs () :
- Example : N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide
- Structural Difference : Replaces oxadiazole with thiadiazole (sulfur instead of oxygen).
- Biological Activity : Thiadiazoles exhibit broad-spectrum insecticidal and fungicidal properties , but oxadiazoles are often more metabolically stable due to reduced susceptibility to enzymatic degradation .
Compound in : 2-(4-Chlorophenyl)-5-{3,4-Dibutoxy-5-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Thiophen-2-yl}-1,3,4-Oxadiazole
Linkage Group Modifications
Compound in : 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(5-Methylisoxazol-3-yl)Acetamide
- Structural Difference : Replaces the carboxamide with a thioacetamide linkage.
Table 1: Comparative Analysis of Key Compounds
Biological Activity
5-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by:
- Chlorine atom : Enhances biological activity.
- Oxadiazole ring : Known for its role in pharmacological properties.
- Thiophene moiety : Contributes to the compound's electronic properties.
The molecular formula is with a molecular weight of approximately 359.80 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole and thiophene rings facilitate binding to various enzymes and receptors, potentially leading to:
- Inhibition of tumor growth : By disrupting cellular pathways.
- Antimicrobial effects : Targeting bacterial cell walls or metabolic pathways.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against certain tumor cells, suggesting that structural modifications can enhance potency .
Antimicrobial Activity
The presence of the methoxy groups in the phenyl ring has been associated with increased antimicrobial activity. Compounds with similar functionalities have shown effectiveness against pathogens such as:
- Escherichia coli
- Staphylococcus aureus
These findings highlight the potential for developing new antimicrobial agents based on this scaffold .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions on the core structure significantly influence biological activity. Key observations include:
- Chlorine Substitution : The presence of chlorine atoms enhances both antitumor and antimicrobial activities.
- Methoxy Groups : The positioning of methoxy groups on the phenyl ring is crucial for maximizing potency.
- Oxadiazole Ring Modifications : Variations in the oxadiazole moiety can lead to changes in biological efficacy.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a structurally similar compound in human glioblastoma U251 cells. The results indicated significant growth inhibition with an IC50 value below 10 µM, showcasing the potential for this class of compounds in cancer therapy .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains, indicating moderate antibacterial activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.80 g/mol |
| Antitumor IC50 | <10 µM (varies) |
| Antimicrobial MIC | 32 - 128 µg/mL |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step protocols:
Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives under basic conditions .
Amide coupling : Reaction of thiophene-2-carboxylic acid derivatives with oxadiazole intermediates using coupling agents like EDC/HOBt .
- Optimization factors :
- Temperature : Higher yields (~75%) reported at 80–100°C for cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization (e.g., DMSO/water mixtures) ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should researchers prioritize?
- Answer : Key techniques include:
- ¹H/¹³C NMR :
- Thiophene protons appear at δ 7.2–7.8 ppm; oxadiazole C=O signals at ~165–170 ppm .
- IR Spectroscopy :
- Amide C=O stretching at ~1680 cm⁻¹; oxadiazole C=N at ~1600 cm⁻¹ .
- Mass Spectrometry (MS) :
- Molecular ion peaks (e.g., m/z 420–450 for M⁺) confirm molecular weight .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Answer : Substituent effects are analyzed via structure-activity relationship (SAR) studies:
| Substituent | Position | Biological Impact | Reference |
|---|---|---|---|
| Methoxy (3,4-OCH₃) | Phenyl ring | Enhances antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) | |
| Chloro (5-Cl) | Thiophene | Increases lipophilicity, improving membrane permeability | |
| Oxadiazole vs. Thiadiazole | Core heterocycle | Oxadiazole derivatives show 2–3× higher anti-inflammatory activity |
- Methodological approach :
- Parallel synthesis : Generate analogs with systematic substituent changes .
- Computational docking : Predict binding affinities to targets like COX-2 or bacterial enzymes .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) .
- Compound purity : Validate via HPLC (e.g., >98% purity threshold) .
- Biological models : Compare in vitro (cell lines) vs. in vivo (murine models) results .
- Case study : A 2024 study reported conflicting IC₅₀ values (5 vs. 12 µM for COX-2 inhibition). Resolution involved repeating assays with controlled ATP concentrations and verifying enzyme batch consistency .
Q. How can researchers optimize the compound’s pharmacokinetic properties for therapeutic applications?
- Answer : Key methodologies include:
- LogP adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to reduce LogP from 3.5 to 2.8, enhancing solubility .
- Metabolic stability : Incubate with liver microsomes; identify degradation hotspots via LC-MS/MS .
- Prodrug design : Mask amide groups with ester prodrugs to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
